molecular formula C13H15N3O3 B2679036 4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile CAS No. 2196077-52-6

4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2679036
CAS No.: 2196077-52-6
M. Wt: 261.281
InChI Key: GVWRRUPGLQDCMZ-UHFFFAOYSA-N
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Description

4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile is a chemical compound that features a morpholine ring substituted with a carbonitrile group and a pyridine ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile typically involves the reaction of 2-ethoxypyridine-3-carboxylic acid with morpholine and a suitable nitrile source under specific reaction conditions. The process may involve the use of coupling agents and catalysts to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial processes are designed to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or nitrile groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and mode of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxypyridine-3-carbonyl)morpholine-3-carbonitrile
  • 4-(2-Propoxypyridine-3-carbonyl)morpholine-3-carbonitrile
  • 4-(2-Butoxypyridine-3-carbonyl)morpholine-3-carbonitrile

Uniqueness

4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-19-12-11(4-3-5-15-12)13(17)16-6-7-18-9-10(16)8-14/h3-5,10H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRRUPGLQDCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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